molecular formula C21H22ClN3OS B12582712 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide

Cat. No.: B12582712
M. Wt: 399.9 g/mol
InChI Key: UTETZNWODXXSKA-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, and an acetamide moiety linked via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22ClN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C21H22ClN3OS/c1-14(2)10-11-23-19(26)13-27-21-17-12-16(22)8-9-18(17)24-20(25-21)15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)

InChI Key

UTETZNWODXXSKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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